

ATTO 590 vs other ATTO dyes for multiplex imaging applications.

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Compound of Interest

Compound Name: ATTO 590 biotin

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ATTO 590 in Multiplex Imaging: A Comparative Guide

In the realm of multiplex imaging, the careful selection of fluorescent dyes is paramount to achieving high-quality, reproducible data. For researchers, scientists, and drug development professionals, the ATTO series of dyes offers a compelling portfolio of high-performance fluorophores. This guide provides an in-depth comparison of ATTO 590 with other pertinent ATTO dyes, offering a quantitative analysis of their performance characteristics and practical guidance for their application in multiplex imaging.

ATTO 590, a rhodamine-based dye, stands out for its exceptional photostability and high fluorescence quantum yield, making it a robust choice for demanding imaging applications, including single-molecule detection and super-resolution microscopy.^[1] Its spectral properties position it as an excellent alternative to other commonly used dyes in the orange-red spectrum, such as Alexa Fluor 594. When considering multiplexing, the key is to select a panel of dyes with minimal spectral overlap to prevent signal bleed-through. The broad range of ATTO dyes, with their well-separated emission spectra, makes them particularly well-suited for such applications.^[2]

Quantitative Performance Comparison of ATTO Dyes

To facilitate an informed selection process for multiplex imaging experiments, the following tables summarize the key quantitative data for ATTO 590 and a selection of other spectrally relevant ATTO dyes. These dyes are commonly used in combination to achieve multi-color imaging.

Table 1: Spectral Properties of Selected ATTO Dyes for Multiplexing

Dye	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	Quantum Yield (%)
ATTO 488	500	520	90,000	80
ATTO 550	554	576	120,000	80
ATTO 590	594	624	120,000	80
ATTO 594	596	624	120,000	75
ATTO 647N	644	669	150,000	65

Data sourced from ATTO-TEC product information.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Photostability and Brightness Comparison

Dye	Relative Brightness*	Photostability	Key Advantages for Multiplexing
ATTO 488	High	Excellent	Bright and photostable green channel, good separation from redder dyes.[5]
ATTO 550	Very High	High	Bright yellow-orange emission, suitable for bridging green and red channels.[4][6]
ATTO 590	Very High	Excellent	Highly photostable orange-red dye, excellent alternative to Alexa Fluor 594.[1]
ATTO 594	Very High	High	Bright orange-red emission with good spectral separation.
ATTO 647N	Excellent	Exceptional	Very bright and photostable far-red dye, minimizes autofluorescence.[7]

Relative brightness is a product of the molar extinction coefficient and quantum yield and is provided as a qualitative comparison.

Experimental Protocol: Multiplex Immunofluorescence Staining

This protocol outlines a general workflow for a three-color multiplex immunofluorescence experiment using ATTO 488, ATTO 590, and ATTO 647N conjugated to secondary antibodies.

Materials:

- Fixed and permeabilized cells or tissue sections on slides

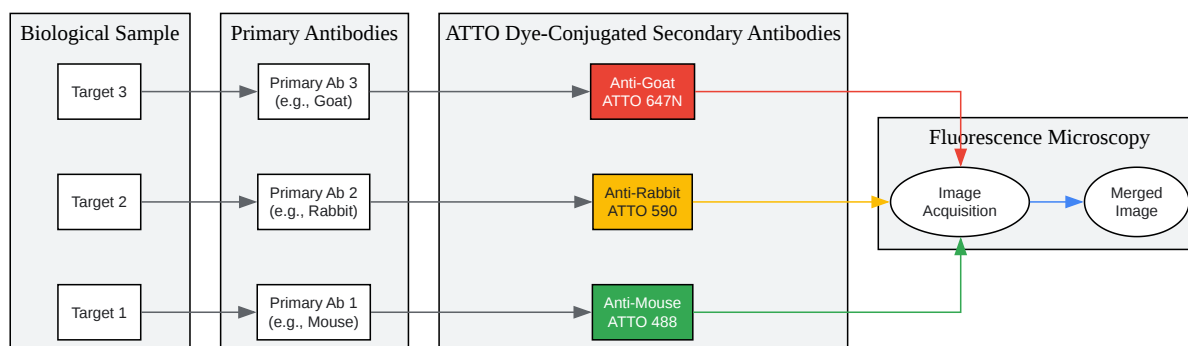
- Primary antibodies raised in different species (e.g., mouse, rabbit, goat)
- Secondary antibodies conjugated to ATTO 488 (anti-mouse), ATTO 590 (anti-rabbit), and ATTO 647N (anti-goat)
- Blocking buffer (e.g., 5% BSA in PBS)
- Washing buffer (PBS)
- Antifade mounting medium with DAPI

Procedure:

- **Blocking:** Block the samples with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the samples with a cocktail of all primary antibodies diluted in blocking buffer overnight at 4°C.
- **Washing:** Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibodies.
- **Secondary Antibody Incubation:** Incubate the samples with a cocktail of ATTO dye-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
- **Washing:** Wash the samples three times with PBS for 5 minutes each to remove unbound secondary antibodies.
- **Counterstaining:** If desired, incubate with a nuclear counterstain like DAPI.
- **Mounting:** Mount the coverslips onto the slides using an antifade mounting medium.
- **Imaging:** Acquire images using a fluorescence microscope equipped with appropriate filter sets for DAPI, ATTO 488, ATTO 590, and ATTO 647N. Sequential scanning is recommended to minimize bleed-through.

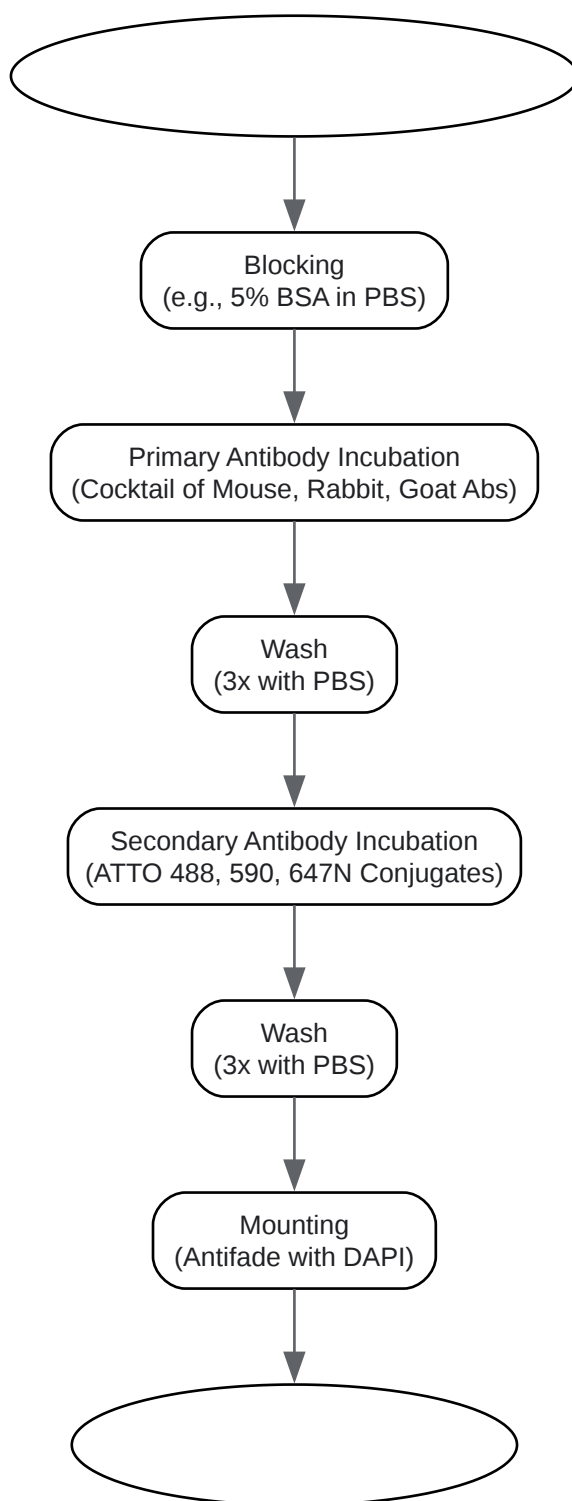
Visualizing Multiplex Imaging Concepts

To better illustrate the principles and workflows involved in multiplex imaging, the following diagrams have been generated using the DOT language.



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Caption: Principle of indirect immunofluorescence for multiplex imaging.



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Caption: Experimental workflow for multiplex immunofluorescence staining.

Conclusion

ATTO 590 is a high-performance fluorescent dye that, due to its brightness and exceptional photostability, is an excellent choice for multiplex imaging applications. When combined with other spectrally distinct ATTO dyes, such as ATTO 488 and ATTO 647N, researchers can create robust multi-color imaging panels. The low spectral overlap and high quantum yields of the ATTO dye series enable the clear and sensitive detection of multiple targets within a single sample, providing valuable spatial and contextual information for a wide range of research and drug development applications. The provided data and protocols serve as a starting point for developing and optimizing multiplex imaging experiments tailored to specific research needs.

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